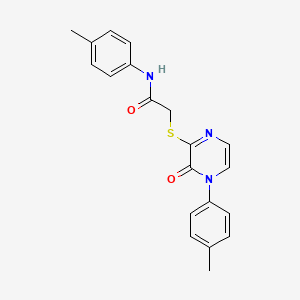

![molecular formula C18H16N2O4S B2400680 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097884-10-9](/img/structure/B2400680.png)

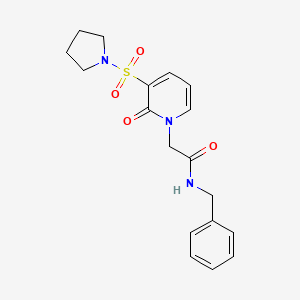

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea, also known as BFTU, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Derivatives

- Research has shown the synthesis of novel pyridine and naphthyridine derivatives involving compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea. These compounds have potential applications in various chemical reactions and syntheses (Abdelrazek et al., 2010).

Photoinduced Oxidative Annulation

- A study demonstrated the use of photoinduced direct oxidative annulation for synthesizing highly functionalized polyheterocyclic compounds. This method did not require transition metals and oxidants, indicating potential environmental and economic benefits (Zhang et al., 2017).

Synthesis of Pyrimidinones and Thiones

- The compound has been used in a one-pot diastereoselective three-component reaction for the synthesis of furano and pyrano pyrimidinones (thiones), highlighting its versatility in organic synthesis (Ghorbani‐Vaghei et al., 2015).

Anticancer Research

- A study outlined the de novo synthesis of a primary metabolite of a compound exhibiting strong anticancer activity. This indicates the potential application of similar compounds in cancer research and treatment (Nammalwar et al., 2010).

Vibrational and Electronic Characterization

- Research on 1-Benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative, involved vibrational spectroscopy and time-dependent density functional theory, indicating applications in molecular stability and electronic structure analysis (Lestard et al., 2015).

Electrophilic Aromatic Reactivities

- A study on electrophilic aromatic reactivities via pyrolysis of similar compounds showed potential applications in understanding the reactivity and properties of various positions in heterocyclic compounds (Amin & Taylor, 1978).

Biginelli Reaction Synthesis

- The Biginelli reaction, involving similar compounds, has been used to synthesize a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates, demonstrating its role in creating complex organic molecules (Vakhula et al., 2018).

Synthesis of Ureas from Carboxylic Acids

- The compound's derivatives have been used to mediate the Lossen rearrangement for the synthesis of ureas from carboxylic acids, showing applications in simpler and environmentally friendly synthetic methods (Thalluri et al., 2014).

Antiviral Properties

- Urea derivatives similar to the compound have shown antiviral activity, suggesting their potential in pharmaceutical research and virology (O'sullivan & Wallis, 1975).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-18(20-13-3-4-16-17(8-13)24-11-23-16)19-9-14(12-5-7-25-10-12)15-2-1-6-22-15/h1-8,10,14H,9,11H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKYXMWCFFHDBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2400598.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2400605.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2400606.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2400608.png)

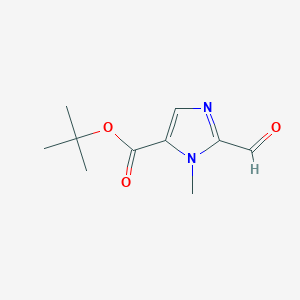

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide](/img/structure/B2400609.png)

![4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400617.png)

![2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2400619.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2400620.png)